molecular formula C22H24N6O3 B12205630 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12205630
M. Wt: 420.5 g/mol
InChI Key: PQTNMAMYGRPTMY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylpropyl side chain, and a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the morpholinylpropyl side chain: This can be accomplished through a series of reactions, including alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether
  • 1-methyl-3-(morpholin-4-yl)propyl-benzyl-phenyl-ether

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11-(3-morpholin-4-ylpropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H24N6O3/c1-30-17-5-3-16(4-6-17)20-24-22-23-15-18-19(28(22)25-20)7-10-27(21(18)29)9-2-8-26-11-13-31-14-12-26/h3-7,10,15H,2,8-9,11-14H2,1H3

InChI Key

PQTNMAMYGRPTMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCCN5CCOCC5

Origin of Product

United States

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